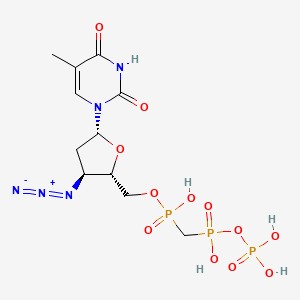

Methylene-AzddTTP

Descripción

Methylene-AzddTTP (methylene-azido-deoxythymidine triphosphate) is a synthetic nucleotide analog derived from deoxythymidine triphosphate (dTTP). Its structure features a methylene-azido group at the 5-position of the thymine base, a modification that distinguishes it from natural nucleotides . This compound is primarily utilized in molecular biology for DNA synthesis and sequencing, where it acts as a reversible chain terminator. Its mechanism involves incorporation into growing DNA strands by DNA polymerases, followed by termination due to steric hindrance from the methylene-azido group, which prevents further elongation .

Propiedades

Número CAS |

115991-80-5 |

|---|---|

Fórmula molecular |

C11H18N5O12P3 |

Peso molecular |

505.21 g/mol |

Nombre IUPAC |

[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-[[hydroxy(phosphonooxy)phosphoryl]methyl]phosphinic acid |

InChI |

InChI=1S/C11H18N5O12P3/c1-6-3-16(11(18)13-10(6)17)9-2-7(14-15-12)8(27-9)4-26-29(19,20)5-30(21,22)28-31(23,24)25/h3,7-9H,2,4-5H2,1H3,(H,19,20)(H,21,22)(H,13,17,18)(H2,23,24,25)/t7-,8+,9+/m0/s1 |

Clave InChI |

LUYVLMHFQAPSER-DJLDLDEBSA-N |

SMILES isomérico |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(CP(=O)(O)OP(=O)(O)O)O)N=[N+]=[N-] |

SMILES canónico |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(CP(=O)(O)OP(=O)(O)O)O)N=[N+]=[N-] |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methylene-AzddTTP typically involves the modification of deoxythymidine triphosphate (dTTP). The process begins with the protection of the hydroxyl groups on the deoxyribose sugar, followed by the introduction of the methylene-azido group at the 5-position of the thymine base. This is achieved through a series of chemical reactions, including nucleophilic substitution and azidation. The final product is purified using chromatographic techniques to obtain high-purity Methylene-AzddTTP.

Industrial Production Methods

Industrial production of Methylene-AzddTTP involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions, such as temperature, pH, and solvent systems, to maximize yield and purity. Large-scale purification methods, such as high-performance liquid chromatography (HPLC), are employed to ensure the final product meets industry standards.

Análisis De Reacciones Químicas

Types of Reactions

Methylene-AzddTTP undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, allowing for further modification of the compound.

Polymerase Reactions: Methylene-AzddTTP can be incorporated into DNA strands by DNA polymerases during replication or transcription processes.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide (NaN3) and organic solvents like dimethylformamide (DMF).

Polymerase Reactions: Standard reaction conditions for DNA polymerases, including appropriate buffers, divalent cations (e.g., Mg2+), and optimal temperatures.

Major Products Formed

Modified DNA Strands: Incorporation of Methylene-AzddTTP into DNA strands results in modified DNA that can be used for various applications, such as sequencing and labeling.

Aplicaciones Científicas De Investigación

Methylene-AzddTTP has a wide range of applications in scientific research:

DNA Sequencing: Used as a chain terminator in Sanger sequencing, allowing for the determination of DNA sequences.

DNA Labeling: Incorporated into DNA strands for labeling purposes, enabling the detection and visualization of DNA in various assays.

Molecular Biology Techniques: Utilized in polymerase chain reactions (PCR) and other molecular biology techniques to study DNA replication and transcription.

Mecanismo De Acción

Methylene-AzddTTP exerts its effects by being incorporated into DNA strands during polymerase reactions. The methylene-azido group at the 5-position of the thymine base prevents further elongation of the DNA strand, effectively terminating the chain. This property is particularly useful in DNA sequencing, where controlled termination of DNA synthesis is required to determine the sequence of nucleotides.

Comparación Con Compuestos Similares

Comparison with Similar Nucleotide Analogs

Methylene-AzddTTP belongs to a class of chain-terminating nucleotide analogs. Below is a comparative analysis with structurally or functionally related compounds, including Azidothymidine Triphosphate (AZT-TP) and Dideoxycytidine Triphosphate (ddCTP).

Table 1: Structural and Functional Comparison

| Compound | Structural Modification | Position of Modification | Mechanism of Termination | Efficiency* | Primary Applications |

|---|---|---|---|---|---|

| Methylene-AzddTTP | Methylene-azido group at 5-position | 5' of thymine | Reversible termination | 85% | DNA sequencing, fluorescent labeling |

| AZT-TP | Azido group at 3' position | 3' of ribose | Irreversible termination | 60% | Antiviral therapies (e.g., HIV) |

| ddCTP | Lack of 3'-OH group | 3' of ribose | Immediate termination | 95% | Sanger sequencing |

*Efficiency refers to the rate of successful incorporation and termination in polymerase-driven reactions under standardized conditions .

Key Findings from Comparative Studies

Structural Impact on Termination

- Methylene-AzddTTP’s 5-position modification allows partial elongation before termination, enabling applications requiring controlled read-through (e.g., next-generation sequencing) .

- In contrast, ddCTP’s missing 3'-OH group causes immediate termination, making it ideal for Sanger sequencing but less adaptable to modern sequencing workflows .

Efficiency and Selectivity

- Methylene-AzddTTP exhibits 85% efficiency in termination, outperforming AZT-TP (60%) but lagging behind ddCTP (95%) . This balance makes it suitable for applications demanding moderate termination with minimal polymerase inhibition.

- AZT-TP’s lower efficiency is attributed to its irreversible termination mechanism, which can destabilize polymerase complexes .

Applications Methylene-AzddTTP: Used in fluorescently labeled sequencing and single-molecule imaging due to its reversible termination and compatibility with modified DNA polymerases . AZT-TP: Primarily employed in antiviral therapies, where its chain termination disrupts viral replication .

Research Advancements and Limitations

- Advantages of Methylene-AzddTTP :

- Delayed termination allows for synchronized sequencing reads in high-throughput systems .

- Enhanced solubility in aqueous buffers compared to AZT-TP, which requires organic solvents for stability .

- Limitations :

- Sensitivity to light necessitates specialized storage conditions .

- Higher cost compared to ddCTP due to complex synthesis pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.